molecular formula C21H19N3O2 B2778529 (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797982-56-9

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2778529
CAS RN: 1797982-56-9
M. Wt: 345.402
InChI Key: KRKHXGUGSHIJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. In

Scientific Research Applications

Glucagon-Like Peptide-1 Receptor Modulation

This compound has been identified as a small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests potential applications in the treatment of diabetes by enhancing the body’s natural insulin release in response to blood glucose levels.

Protodeboronation in Organic Synthesis

The compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant in organic synthesis, allowing for formal anti-Markovnikov hydromethylation of alkenes . Such transformations are valuable for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Electrophilic Character Study

Research has demonstrated the innate electrophilicity of related pyrimidine compounds, which can undergo rapid nucleophilic displacement. This characteristic is important for understanding the reactivity and stability of such compounds in biological systems and could be leveraged in drug design to target specific biological pathways .

Antimycobacterial Agents

Derivatives of the compound have been explored for their antimycobacterial properties. The benzo-d-imidazo-thiazole and imidazo-thiazole carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This opens up possibilities for new treatments against this global health threat.

CDK2 Inhibition for Cancer Therapy

The compound’s framework has been incorporated into novel CDK2 inhibitors. CDK2 is a target for cancer treatment, and inhibition by these derivatives can selectively target tumor cells . This application is particularly promising for developing new cancer therapies with fewer side effects.

Halogen Exchange Reactions

In the field of chemical synthesis, the compound plays a role in halogen exchange reactions. This is crucial for the synthesis of various organohalide compounds, which are often used as intermediates in the production of more complex molecules .

Bioisosteric Replacement in Drug Design

The compound’s structure has been used as a bioisostere in drug design, replacing the purine scaffold in ligands like roscovitine. This approach can lead to the development of new drugs with improved efficacy and reduced toxicity .

Flavonoid Synthesis

Although not directly related to the exact compound , similar structures have been involved in the synthesis of flavonoids, a class of compounds with various biological activities, including antioxidant and anti-inflammatory effects .

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(24-10-9-20-18(13-24)12-22-15-23-20)17-7-4-8-19(11-17)26-14-16-5-2-1-3-6-16/h1-8,11-12,15H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHXGUGSHIJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.